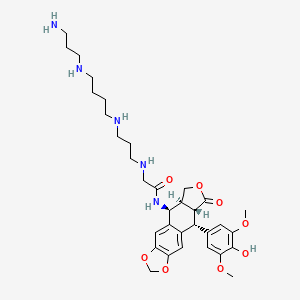

F-14512

Description

Properties

CAS No. |

866874-63-7 |

|---|---|

Molecular Formula |

C33H47N5O8 |

Molecular Weight |

641.8 g/mol |

IUPAC Name |

N-[(5S,5aS,8aR,9R)-9-(4-hydroxy-3,5-dimethoxyphenyl)-8-oxo-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-5-yl]-2-[3-[4-(3-aminopropylamino)butylamino]propylamino]acetamide |

InChI |

InChI=1S/C33H47N5O8/c1-42-26-13-20(14-27(43-2)32(26)40)29-21-15-24-25(46-19-45-24)16-22(21)31(23-18-44-33(41)30(23)29)38-28(39)17-37-12-6-11-36-9-4-3-8-35-10-5-7-34/h13-16,23,29-31,35-37,40H,3-12,17-19,34H2,1-2H3,(H,38,39)/t23-,29+,30-,31+/m0/s1 |

InChI Key |

NUZMJDHDPVKFJN-TYDXHICZSA-N |

Isomeric SMILES |

COC1=CC(=CC(=C1O)OC)[C@H]2[C@@H]3[C@H](COC3=O)[C@@H](C4=CC5=C(C=C24)OCO5)NC(=O)CNCCCNCCCCNCCCN |

Canonical SMILES |

COC1=CC(=CC(=C1O)OC)C2C3C(COC3=O)C(C4=CC5=C(C=C24)OCO5)NC(=O)CNCCCNCCCCNCCCN |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

F-14512; F14512; F14512 |

Origin of Product |

United States |

Foundational & Exploratory

F-14512: A Technical Deep Dive into its Mechanism as a Topoisomerase II Poison

For Researchers, Scientists, and Drug Development Professionals

Introduction

F-14512 is a novel anti-cancer agent that represents a targeted approach to chemotherapy. It is a derivative of the well-known topoisomerase II poison, etoposide, distinguished by the conjugation of a spermine moiety. This modification serves a dual purpose: it acts as a vector to selectively deliver the cytotoxic agent to cancer cells via the overactive polyamine transport system (PTS), and it enhances the drug's interaction with DNA, thereby potentiating its topoisomerase II poisoning activity.[1][2] This technical guide provides an in-depth overview of the mechanism of action of this compound, with a focus on its role as a topoisomerase II poison, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways and processes involved.

Core Mechanism of Action: A Dual-Targeting Strategy

The anti-tumor activity of this compound is rooted in a two-pronged mechanism that combines targeted delivery with enhanced enzymatic poisoning.

Vector-Mediated Targeting via the Polyamine Transport System (PTS)

Cancer cells exhibit a high metabolic rate and an increased demand for polyamines, leading to the overexpression of the polyamine transport system (PTS) on their surface.[2][3] this compound leverages this physiological difference between cancerous and normal cells. The spermine tail of this compound mimics natural polyamines, facilitating its preferential uptake into tumor cells through the PTS.[1][2] This targeted delivery strategy concentrates the cytotoxic payload within the tumor, potentially reducing systemic toxicity and enhancing the therapeutic index. The specificity of this compound for the PTS has been demonstrated by competitive inhibition of radiolabeled spermidine uptake in cancer cell lines.[1]

Topoisomerase II Poisoning: Stabilizing the Cleavage Complex

The cytotoxic core of this compound is an epipodophyllotoxin, similar to etoposide, which functions as a topoisomerase II poison. Topoisomerase II is a crucial enzyme that resolves DNA topological problems, such as supercoiling and tangling, by creating transient double-strand breaks (DSBs).[4][5] The enzyme normally religates these breaks after the DNA strands have passed through each other. Topoisomerase II poisons like this compound interfere with this process by stabilizing the "cleavage complex," a transient intermediate where topoisomerase II is covalently bound to the 5' ends of the DNA.[4] This prevents the religation of the DNA strands, leading to an accumulation of persistent, lethal DSBs. The spermine moiety of this compound further enhances this activity by increasing the drug's affinity for DNA, thereby reinforcing the stability of the ternary drug-DNA-topoisomerase II complex.[1][2]

Quantitative Data: In Vitro Cytotoxicity

The enhanced targeting and potent topoisomerase II poisoning of this compound translate to significantly greater in vitro cytotoxicity compared to its parent compound, etoposide, across a wide range of cancer cell lines.

| Cell Line | Cancer Type | This compound EC50 (µM) | Etoposide EC50 (µM) | Fold Increase in Potency |

| A549 | Non-Small Cell Lung Cancer | ~0.05 | >1.5 | >30 |

| MX-1 | Breast Cancer | 0.04 | 0.92 | 23 |

| HCT-116 | Colon Cancer | 0.1 | 1.5 | 15 |

| DLD-1 | Colon Cancer | 0.2 | 2.5 | 12.5 |

| WM-266-4 | Melanoma | 0.08 | 1.2 | 15 |

| DU145 | Prostate Cancer | 0.3 | 3.0 | 10 |

| LS174T | Colon Cancer | 0.5 | 5.0 | 10 |

| CMEL-5 | Melanoma | 0.07 | 1.0 | 14.3 |

| LoVo | Colon Cancer | 0.15 | 2.0 | 13.3 |

| MCF-7 | Breast Cancer | 0.09 | 1.8 | 20 |

| P388 | Leukemia | Not specified | Not specified | Not specified |

| L1210 | Leukemia | Not specified | Not specified | Not specified |

| CHO | Chinese Hamster Ovary | Significantly lower than etoposide | Not specified | 73 (vs. PTS-deficient CHO-MG) |

| TC-32 | Ewing Sarcoma | Not specified | 0.63 | Not applicable |

| CHLA-10 | Ewing Sarcoma | Not specified | 0.32 | Not applicable |

| CHLA-9 | Ewing Sarcoma | Not specified | 0.42 | Not applicable |

| TC-71 | Ewing Sarcoma | Not specified | 0.56 | Not applicable |

| HEK293 | Embryonic Kidney | Not specified | 0.72 (nM) | Not applicable |

EC50 values are approximate and compiled from various sources for illustrative purposes. The fold increase in potency is calculated as Etoposide EC50 / this compound EC50.[2][6][7]

Cellular Consequences of this compound Action

The accumulation of DNA double-strand breaks induced by this compound triggers a cascade of cellular responses, ultimately leading to cell death. However, the specific cell death mechanism activated by this compound appears to be cell-type dependent and distinct from that of etoposide.

DNA Damage Response and Cell Cycle Arrest

The presence of DSBs activates the DNA Damage Response (DDR) pathway. A key event in this pathway is the phosphorylation of the histone variant H2AX to form γH2AX, which serves as a marker for DSBs.[8][9] Unlike etoposide, which typically causes an accumulation of cells in the S and G2/M phases of the cell cycle, this compound treatment does not lead to a marked S-phase arrest.[10] Instead, it induces a rapid G2 arrest.[11]

Induction of Senescence

A notable feature of this compound's mechanism of action is its potent induction of cellular senescence, a state of irreversible growth arrest.[10][11] This is in contrast to etoposide, which more commonly induces apoptosis. Senescence induced by this compound is characterized by increased activity of senescence-associated β-galactosidase (SA-β-gal) and morphological changes, including the appearance of multi-lamellar and vesicular bodies.[10] The induction of senescence is thought to be a significant contributor to the anti-tumor efficacy of this compound.[12]

Experimental Protocols

This section provides an overview of the key experimental methodologies used to elucidate the mechanism of action of this compound.

Topoisomerase II DNA Cleavage Assay

This assay is used to determine the ability of this compound to stabilize the topoisomerase II cleavage complex, leading to DNA strand breaks.

Principle: Plasmid DNA is incubated with purified topoisomerase II in the presence or absence of this compound. If this compound acts as a poison, it will trap the enzyme on the DNA after it has introduced a double-strand break, preventing religation. This results in the linearization of the circular plasmid DNA, which can be visualized by agarose gel electrophoresis.[4][13]

Protocol Outline:

-

Reaction Setup: In a microcentrifuge tube, combine supercoiled plasmid DNA (e.g., pBR322), 10x topoisomerase II reaction buffer, purified human topoisomerase IIα, and varying concentrations of this compound or etoposide.

-

Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 30 minutes).

-

Reaction Termination: Stop the reaction by adding SDS and proteinase K to digest the protein component.

-

Electrophoresis: Analyze the DNA products by electrophoresis on a 1% agarose gel containing ethidium bromide.

-

Visualization: Visualize the DNA bands under UV light. An increase in the linear form of the plasmid indicates topoisomerase II poisoning.

Cytotoxicity Assay (MTT Assay)

This colorimetric assay is used to assess the effect of this compound on cell viability and to determine its EC50 value.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance at a specific wavelength.[14][15][16]

Protocol Outline:

-

Cell Seeding: Seed cancer cells in a 96-well plate and allow them to adhere overnight.

-

Drug Treatment: Treat the cells with a range of concentrations of this compound or etoposide and incubate for a specified period (e.g., 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow for formazan crystal formation.

-

Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the EC50 value.

Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)

This method is used to determine the distribution of cells in the different phases of the cell cycle following treatment with this compound.

Principle: Propidium iodide (PI) is a fluorescent intercalating agent that binds to DNA. The amount of PI fluorescence in a cell is directly proportional to its DNA content. By staining cells with PI and analyzing them by flow cytometry, one can distinguish cells in G0/G1 (2n DNA content), S (intermediate DNA content), and G2/M (4n DNA content) phases.[17][18][19][20]

Protocol Outline:

-

Cell Treatment: Treat cells with this compound or etoposide for various time points.

-

Cell Harvesting and Fixation: Harvest the cells and fix them in cold 70% ethanol to permeabilize the membranes.

-

RNase Treatment: Treat the cells with RNase A to remove RNA, which can also be stained by PI.

-

PI Staining: Stain the cells with a solution containing propidium iodide.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer, exciting with a 488 nm laser and detecting the emission in the red channel.

-

Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in each phase of the cell cycle.

Senescence-Associated β-Galactosidase (SA-β-gal) Staining

This cytochemical assay is used to detect senescent cells.

Principle: Senescent cells exhibit increased lysosomal mass and activity of β-galactosidase at a suboptimal pH of 6.0. The chromogenic substrate X-gal is cleaved by this enzyme to produce a blue precipitate, allowing for the visualization of senescent cells.[21][22][23][24][25]

Protocol Outline:

-

Cell Treatment and Fixation: Treat cells with this compound and then fix them with a formaldehyde/glutaraldehyde solution.

-

Staining: Incubate the fixed cells with a staining solution containing X-gal at pH 6.0 at 37°C overnight in a CO2-free incubator.

-

Visualization: Observe the cells under a light microscope and count the percentage of blue-stained (senescent) cells.

Detection of DNA Double-Strand Breaks (γH2AX Immunofluorescence)

This immunofluorescence assay is used to visualize and quantify DNA double-strand breaks.

Principle: Following the formation of a DSB, the histone H2AX is rapidly phosphorylated at serine 139 to form γH2AX. This modified histone accumulates at the site of the break, forming distinct nuclear foci that can be detected using a specific antibody.[8][9][26][27][28]

Protocol Outline:

-

Cell Treatment and Fixation: Treat cells grown on coverslips with this compound, then fix and permeabilize them.

-

Immunostaining: Block non-specific antibody binding and then incubate the cells with a primary antibody against γH2AX, followed by a fluorescently labeled secondary antibody.

-

Counterstaining: Stain the cell nuclei with a DNA dye such as DAPI.

-

Microscopy: Mount the coverslips on slides and visualize the cells using a fluorescence microscope.

-

Quantification: Capture images and quantify the number of γH2AX foci per nucleus.

Visualizing the Mechanism and Pathways

This compound Mechanism of Action

Caption: Overview of this compound's mechanism of action.

Experimental Workflow for Assessing this compound Activity

Caption: Experimental workflow for this compound in vitro characterization.

Conclusion

This compound represents a promising advancement in the field of topoisomerase II inhibitors. Its innovative design, incorporating a polyamine vector for targeted delivery, results in enhanced cytotoxicity against a broad range of cancer cell lines compared to its parent compound, etoposide. The primary mechanism of action involves the poisoning of topoisomerase II, leading to the accumulation of lethal DNA double-strand breaks. This, in turn, activates a DNA damage response that preferentially drives cancer cells into a state of senescence. The detailed understanding of its mechanism of action, supported by the experimental approaches outlined in this guide, provides a solid foundation for its continued clinical development and for the design of future targeted chemotherapeutic agents. The use of pharmacodynamic biomarkers, such as those for senescence, may prove valuable in monitoring the anti-tumor activity of this compound in clinical settings.[10]

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. F14512, a potent antitumor agent targeting topoisomerase II vectored into cancer cells via the polyamine transport system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Targeting polyamine metabolism for cancer therapy and prevention - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Topoisomerase II DNA Cleavage Assay Using Fluorescently Labelled Double-Stranded Oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Development of a Validated Immunofluorescence Assay for γH2AX as a Pharmacodynamic Marker of Topoisomerase I Inhibitor Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Cytotoxicity and cell death mechanisms induced by the polyamine-vectorized anti-cancer drug F14512 targeting topoisomerase II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Plasmid DNA Cleavage Assay with Eukaryotic Topoisomerase II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. MTT assay protocol | Abcam [abcam.com]

- 15. cyrusbio.com.tw [cyrusbio.com.tw]

- 16. protocols.io [protocols.io]

- 17. flowcytometry.utoronto.ca [flowcytometry.utoronto.ca]

- 18. biologi.ub.ac.id [biologi.ub.ac.id]

- 19. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 20. vet.cornell.edu [vet.cornell.edu]

- 21. Protocol to detect senescence-associated β-galactosidase and immunoperoxidase activity in fresh-frozen murine tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 22. mcgillradiobiology.ca [mcgillradiobiology.ca]

- 23. Protocol to detect senescence-associated β-galactosidase and immunoperoxidase activity in fresh-frozen murine tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. telomer.com.tr [telomer.com.tr]

- 25. buckinstitute.org [buckinstitute.org]

- 26. crpr-su.se [crpr-su.se]

- 27. Immunofluorescence Microscopy of γH2AX and 53BP1 for Analyzing the Formation and Repair of DNA Double-strand Breaks - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Immunofluorescence Analysis of γ-H2AX Foci in Mammalian Fibroblasts at Different Phases of the Cell Cycle | Springer Nature Experiments [experiments.springernature.com]

An In-depth Technical Guide: The Critical Role of the Spermine Moiety in the Cellular Uptake and Efficacy of F-14512

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document elucidates the pivotal function of the spermine component of the topoisomerase II inhibitor, F-14512, in facilitating its selective entry into cancer cells. It details the underlying mechanism involving the polyamine transport system (PTS), presents quantitative data supporting this mechanism, and provides methodologies for the key experiments cited.

Introduction: Exploiting a Cellular Need

Cancer cells exhibit a high proliferative rate, which necessitates an elevated supply of essential molecules, including polyamines like spermine and spermidine.[1][2] To meet this demand, cancer cells frequently upregulate their polyamine transport system (PTS), an energy-dependent machinery responsible for importing polyamines from the extracellular environment.[3][4] This physiological distinction between cancerous and healthy cells presents a strategic opportunity for targeted drug delivery.[5][6]

This compound is a novel anti-cancer agent that capitalizes on this dependency. It is a chemical conjugate of an epipodophyllotoxin core, which inhibits topoisomerase II, and a spermine tail.[7][8] This spermine moiety is not merely an adjunct; it acts as a "vector," directing the drug to and facilitating its entry into tumor cells via the overactive PTS.[3][9][10] This guide explores the multifaceted role of this spermine vector in the cellular uptake and overall pharmacological profile of this compound.

The Multifaceted Role of the Spermine Moiety

The spermine component of this compound confers three critical advantages that contribute to its potent and selective anti-tumor activity:

-

Selective Cellular Uptake: The primary role of the spermine tail is to act as a molecular key, allowing this compound to engage with and be transported by the PTS.[11][12] Because the PTS is overexpressed in many tumor types, the drug is preferentially accumulated in cancer cells, increasing its therapeutic index and potentially reducing systemic toxicity.[9][13]

-

Enhanced DNA Binding and Topoisomerase II Inhibition: The positively charged polyamine chain has a high affinity for negatively charged DNA.[11] This property helps to anchor the drug to DNA, which in turn reinforces the stability of the ternary complex formed by the drug, DNA, and topoisomerase II, leading to more effective enzyme poisoning.[3][9]

-

Improved Physicochemical Properties: The spermine moiety enhances the water solubility of the parent epipodophyllotoxin compound, which is a significant advantage for pharmaceutical formulation and administration.[3][9]

Mechanism of this compound Cellular Uptake

The uptake of this compound is fundamentally different from that of its parent compound, etoposide. While etoposide relies on passive diffusion to enter cells, this compound is actively transported. This transport is mediated by the PTS, the same system used by natural polyamines. This leads to a competitive relationship where an excess of natural polyamines like spermine or spermidine can hinder the uptake of this compound.

Caption: Mechanism of this compound cellular uptake via the Polyamine Transport System (PTS).

Quantitative Evidence for PTS-Mediated Uptake

The dependence of this compound on the PTS for cellular entry is substantiated by compelling quantitative data from comparative cytotoxicity and competitive inhibition assays.

Data Presentation

The following tables summarize key findings that demonstrate the specific interaction between this compound and the PTS.

Table 1: Comparative Cytotoxicity of this compound in Cells with Differential PTS Activity

| Cell Line Pair | PTS Activity Status | This compound Cytotoxicity | Fold Difference | Reference |

| CHO | Proficient | High | \multirow{2}{}{73-fold} | \multirow{2}{}{[3][11]} |

| CHO-MG | Reduced | Low |

This data highlights that cells with a functional and active PTS are significantly more sensitive to this compound, confirming the transporter's essential role in drug efficacy.

Table 2: Competitive Inhibition of Polyamine Uptake by this compound

| Cell Line | Assay | Competitor | Ki Value (μmol/L) | Reference |

| L1210 Murine Leukemia | Inhibition of [14C]Spermidine Uptake | This compound | 0.34 ± 0.04 | [11] |

| L1210 Murine Leukemia | Inhibition of [14C]Spermidine Uptake | Etoposide | Not determinable (no inhibition up to 150 μmol/L) | [11] |

The low Ki value indicates that this compound has a high affinity for the PTS and effectively competes with natural polyamines for transport. In contrast, etoposide shows no such interaction.[11]

Experimental Protocols

The quantitative data presented above were derived from specific experimental procedures designed to probe the mechanism of this compound uptake.

Protocol 1: Differential Cytotoxicity Assay (PTS-Proficient vs. PTS-Deficient Cells)

This experiment quantifies the reliance of this compound on a functional PTS by comparing its effect on two cell lines: one with a normal PTS and a mutant counterpart with deficient PTS activity.

Caption: Workflow for comparing this compound cytotoxicity in PTS-proficient vs. PTS-deficient cells.

Methodology:

-

Cell Culture: Chinese Hamster Ovary (CHO) cells (PTS-proficient) and CHO-MG cells (reduced PTS activity) are cultured under standard conditions.

-

Drug Treatment: Cells are seeded in microplates and treated with a range of concentrations of this compound.

-

Incubation: The treated cells are incubated for a period sufficient to observe cytotoxic effects (e.g., 72 hours).

-

Viability Assessment: Cell viability is measured using a standard method such as the MTT or Sulforhodamine B (SRB) assay.

-

Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated for each cell line. The ratio of IC50 (CHO-MG) / IC50 (CHO) is determined to quantify the drug's dependence on the PTS.

Protocol 2: Competitive Spermidine Uptake Assay

This biochemical assay directly measures the ability of this compound to compete with a natural polyamine for binding to the PTS.

Methodology:

-

Cell Preparation: L1210 murine leukemia cells, known for their active PTS, are harvested and washed.[11]

-

Assay Conditions: Cells are incubated in a reaction buffer containing a fixed concentration of radiolabeled [14C]spermidine.

-

Competition: Increasing concentrations of a competitor (either this compound or etoposide) are added to the incubation mixture.

-

Uptake Measurement: After a short incubation period, the uptake of [14C]spermidine is stopped, and intracellular radioactivity is measured using a scintillation counter.

-

Data Analysis: The concentration of the competitor that inhibits 50% of [14C]spermidine uptake (IC50) is determined. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation, providing a measure of the drug's binding affinity for the transporter.[11]

Protocol 3: Natural Polyamine Competition Assay

This cell-based assay demonstrates that natural polyamines can protect cells from this compound by competing for uptake, providing functional evidence of a shared transport pathway.

Caption: Logical framework of the natural polyamine competition assay.

Methodology:

-

Cell Culture: L1210 leukemia cells are seeded in culture plates.

-

Treatment Groups: Cells are treated with this compound in the presence or absence of a high concentration of natural polyamines (e.g., putrescine, spermidine, or spermine).

-

Incubation and Viability: Following incubation, cell sensitivity and viability are assessed as described in Protocol 1.

-

Analysis: A decrease in the cytotoxicity of this compound in the presence of competing natural polyamines indicates that they share the same cellular entry mechanism.[3][11]

Conclusion

The spermine moiety of this compound is a quintessential example of rational drug design, transforming a cytotoxic core into a targeted therapeutic agent. By acting as a vector for the overactive polyamine transport system in cancer cells, it ensures selective drug accumulation where it is most needed. Quantitative studies robustly support this mechanism, demonstrating a clear dependence on PTS activity for cytotoxicity and a high-affinity, competitive interaction with the transporter. The experimental frameworks detailed herein provide a clear path for identifying and characterizing other agents that could exploit this promising tumor-targeting strategy. The success of this compound in preclinical and clinical settings underscores the potential of vectorizing drugs to exploit the unique metabolic dependencies of cancer cells.[7][9][14]

References

- 1. Polyamine-Based Nanostructures Share Polyamine Transport Mechanisms with Native Polyamines and Their Analogues: Significance for Polyamine-Targeted Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. F14512, a potent antitumor agent targeting topoisomerase II vectored into cancer cells via the polyamine transport system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cytotoxicity and cell death mechanisms induced by the polyamine-vectorized anti-cancer drug F14512 targeting topoisomerase II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The polyamine transport system as a target for anticancer drug development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Polyamine transport in mammalian cells. An update - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. F14512, a polyamine-vectorized anti-cancer drug, currently in clinical trials exhibits a marked preclinical anti-leukemic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. [PDF] F14512, a potent antitumor agent targeting topoisomerase II vectored into cancer cells via the polyamine transport system. | Semantic Scholar [semanticscholar.org]

- 9. aacrjournals.org [aacrjournals.org]

- 10. researchgate.net [researchgate.net]

- 11. aacrjournals.org [aacrjournals.org]

- 12. Activity of the polyamine-vectorized anti-cancer drug F14512 against pediatric glioma and neuroblastoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. aacrjournals.org [aacrjournals.org]

- 14. F14512, a polyamine-vectorized inhibitor of topoisomerase II, exhibits a marked anti-tumor activity in ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

F-14512: A Targeted Approach to Cancer Therapy via the Polyamine Transport System

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

The polyamine transport system (PTS) is a critical pathway for rapidly proliferating cells, including a wide range of cancers, to acquire essential polyamines like spermidine and spermine. These polycations are vital for cell growth, differentiation, and survival. The overexpression of the PTS in tumor cells compared to normal tissues presents a unique therapeutic window for targeted drug delivery. F-14512 is a novel anticancer agent designed to exploit this differential expression. It is a conjugate of the topoisomerase II inhibitor epipodophyllotoxin and a spermine moiety, which acts as a vector to guide the cytotoxic payload preferentially into cancer cells with a highly active PTS.[1][2][3] This technical guide provides a comprehensive overview of the preclinical data and methodologies used to evaluate the efficacy and mechanism of action of this compound.

Mechanism of Action

This compound's innovative design confers a dual mechanism of action. The spermine tail not only facilitates its selective uptake through the overactive polyamine transport system in cancer cells but also enhances its interaction with DNA, thereby potentiating the inhibition of topoisomerase II.[1][2] This leads to the stabilization of the topoisomerase II-DNA cleavage complex, resulting in DNA strand breaks and subsequent cell death.[1] The preferential accumulation of this compound in tumor cells is expected to increase its therapeutic index, maximizing anti-tumor activity while minimizing off-target toxicities.

Caption: Proposed mechanism of action of this compound.

Quantitative Data

In Vitro Cytotoxicity

This compound has demonstrated potent cytotoxic activity across a broad range of human cancer cell lines. Its efficacy is particularly pronounced in cell lines with a high polyamine uptake capacity. The following tables summarize the 50% inhibitory concentration (IC50) values for this compound in comparison to its parent compound, etoposide.

| Cell Line | Cancer Type | This compound IC50 (µM) | Etoposide IC50 (µM) | PTS-Dependence Ratio (Etoposide IC50 / this compound IC50) |

| CHO | Chinese Hamster Ovary | 0.12[1] | 1.1[1] | 9.2 |

| CHO-MG (PTS-deficient) | Chinese Hamster Ovary | 8.7[1] | 0.9[1] | 0.1 |

| L1210 | Murine Leukemia | Data not available | Data not available | Data not available |

| A549 | Non-small Cell Lung Cancer | >30-fold more cytotoxic than etoposide[4] | Data not available | >30 |

| Namalwa | Burkitt's Lymphoma | 0.046[5] | Data not available | Data not available |

| Median of 29 Human Cancer Cell Lines | Various | 0.18 [1][2] | 1.4 [1] | 7.8 |

Note: The data for the 29 human cancer cell lines is presented as a median value. For a detailed breakdown, please refer to the primary literature.[1]

In Vivo Antitumor Efficacy

Preclinical studies using xenograft models have confirmed the potent in vivo antitumor activity of this compound.

| Xenograft Model | Cancer Type | Dosing Regimen | Tumor Growth Inhibition (%) | Observations |

| MX-1 | Human Breast Cancer | 0.32 - 1.25 mg/kg/injection (i.p.) over 2 weeks | High, with partial and complete tumor regressions[1][2] | Significantly more potent than etoposide.[1] |

| KG1-Luc | Human Acute Myeloid Leukemia | 0.125 - 0.20 mg/kg | 71.7 - 94.2% | Dose-dependent inhibition of bioluminescence signal.[6] |

| 18 Different Tumor Models | Various | Various (i.v., i.p., oral) | Significant responses in 67% of models | High level of activity in 33% of responsive models, with complete tumor regressions observed.[7] |

Experimental Protocols

Cytotoxicity Assay (ATPlite Assay)

This protocol outlines the determination of cell viability following treatment with this compound.

-

Cell Seeding: Plate cancer cells in 96-well plates at a density of 2,000 to 10,000 cells per well, depending on the cell line's growth rate.

-

Drug Treatment: After 24 hours of incubation to allow for cell attachment, add serial dilutions of this compound or etoposide to the wells. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

ATP Measurement: Use a commercial ATP-based luminescence assay kit (e.g., ATPlite) according to the manufacturer's instructions. This involves lysing the cells and measuring the luminescence, which is proportional to the ATP content and thus cell viability.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 values by fitting the dose-response curves using a non-linear regression model.

Spermidine Uptake Inhibition Assay

This assay measures the ability of this compound to compete with spermidine for uptake via the polyamine transport system.

-

Cell Preparation: Harvest logarithmically growing L1210 murine leukemia cells and resuspend them in an appropriate buffer.

-

Competition Assay: Incubate the cells with a fixed concentration of [14C]-spermidine and varying concentrations of this compound or unlabeled spermidine (as a positive control) for a short period (e.g., 10-30 minutes) at 37°C.

-

Washing: Stop the uptake by adding ice-cold buffer and wash the cells multiple times to remove extracellular radiolabel.

-

Scintillation Counting: Lyse the cells and measure the intracellular radioactivity using a liquid scintillation counter.

-

Data Analysis: Determine the concentration of this compound that inhibits 50% of the [14C]-spermidine uptake (IC50). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.

Topoisomerase II Inhibition Assay (Plasmid DNA Cleavage)

This assay assesses the ability of this compound to stabilize the topoisomerase II-DNA cleavage complex.

-

Reaction Mixture: Prepare a reaction mixture containing supercoiled plasmid DNA (e.g., pBR322), purified human topoisomerase IIα, and an ATP-containing reaction buffer.

-

Drug Addition: Add varying concentrations of this compound or etoposide to the reaction mixture.

-

Incubation: Incubate the mixture at 37°C for 30 minutes to allow for the topoisomerase II-mediated DNA cleavage and drug-induced stabilization of the complex.

-

Protein Digestion: Stop the reaction by adding SDS and proteinase K to digest the topoisomerase II.

-

Agarose Gel Electrophoresis: Separate the DNA topoisomers (supercoiled, relaxed, and linear) by electrophoresis on an agarose gel containing ethidium bromide.

-

Visualization: Visualize the DNA bands under UV light. An increase in the amount of linear DNA indicates the stabilization of the cleavage complex and thus topoisomerase II poisoning.

Caption: General workflow for in vivo efficacy studies of this compound.

Polyamine Metabolism in Cancer

The rationale for targeting the PTS with this compound is rooted in the dysregulated polyamine metabolism of cancer cells. Tumors often exhibit increased polyamine biosynthesis and uptake to sustain their rapid proliferation. This metabolic reprogramming creates a dependency that can be exploited for therapeutic intervention.

Caption: Simplified polyamine metabolic pathway in cancer cells.

Conclusion

This compound represents a promising, targeted therapeutic strategy that leverages the inherent metabolic vulnerabilities of cancer cells. Its dual-action mechanism, combining selective delivery via the polyamine transport system with potent topoisomerase II inhibition, has demonstrated significant preclinical efficacy. The data presented in this guide underscore the potential of this compound as a valuable candidate for further clinical development in a variety of malignancies characterized by high polyamine metabolism. The detailed experimental protocols provided herein offer a framework for the continued investigation and evaluation of this and other PTS-targeted therapies.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. F14512, a potent antitumor agent targeting topoisomerase II vectored into cancer cells via the polyamine transport system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Cytotoxicity and cell death mechanisms induced by the polyamine-vectorized anti-cancer drug F14512 targeting topoisomerase II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. researchgate.net [researchgate.net]

- 7. Preclinical activity of F14512, designed to target tumors expressing an active polyamine transport system - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Molecular Pathways Affected by F-14512-Induced DNA Damage

For Researchers, Scientists, and Drug Development Professionals

Abstract

F-14512 is a promising anti-cancer agent that combines the cytotoxic properties of an epipodophyllotoxin derivative with a spermine moiety. This unique structure allows for targeted delivery to cancer cells, which often overexpress the polyamine transport system (PTS).[1][2] Once inside the cell, this compound acts as a potent topoisomerase II poison, inducing DNA double-strand breaks (DSBs) and activating complex molecular pathways that ultimately determine the cell's fate.[1][3] This technical guide provides a comprehensive overview of the molecular pathways affected by this compound-induced DNA damage, with a focus on the key cellular responses and the experimental methodologies used to elucidate them.

Mechanism of Action: Targeted DNA Damage

This compound's efficacy stems from its dual-function design. The spermine vector facilitates its selective uptake by cancer cells through the PTS, an energy-dependent machinery that is frequently hyperactive in malignant cells to meet their high demand for polyamines.[1][2] The epipodophyllotoxin core, a derivative of etoposide, then targets topoisomerase II.

The spermine tail also serves as a DNA anchor, enhancing the interaction of the drug with DNA and reinforcing the inhibition of topoisomerase II.[1] This leads to the stabilization of the topoisomerase II cleavage complex (TOP2cc), a transient intermediate in the enzyme's catalytic cycle. The trapping of this complex prevents the re-ligation of the DNA strands, resulting in the formation of persistent and deleterious DSBs.[3]

Core Molecular Pathways Activated by this compound

The DNA damage inflicted by this compound triggers a cascade of signaling events known as the DNA Damage Response (DDR). This intricate network of pathways senses the DNA lesions, signals their presence, and mediates a cellular response that can range from cell cycle arrest and DNA repair to cell death.

DNA Damage Sensing and Signaling

The primary sensors of DSBs are the MRN complex (Mre11-Rad50-Nbs1), which recognizes the broken DNA ends. This initiates the activation of the Ataxia Telangiectasia Mutated (ATM) kinase, a master regulator of the DDR. Activated ATM, in turn, phosphorylates a multitude of downstream targets, including the histone variant H2AX on serine 139, creating what is known as gamma-H2AX (γH2AX). This phosphorylation event serves as a beacon, marking the sites of DNA damage and creating a platform for the recruitment of DNA repair and signaling proteins.

Cell Fate Determination: A Fork in the Road

A distinguishing feature of this compound's mechanism of action is its ability to induce different cell fate outcomes in a context-dependent manner, primarily cellular senescence or apoptosis. This contrasts with its parent compound, etoposide, which more commonly triggers apoptosis.[4]

In several cancer cell lines, notably A549 non-small cell lung cancer cells, this compound preferentially induces a state of irreversible growth arrest known as cellular senescence.[4][5] This is a complex cellular program characterized by distinct morphological and biochemical changes, including an increase in senescence-associated β-galactosidase (SA-β-gal) activity.[4] The molecular pathway leading to this compound-induced senescence involves the upregulation of key cell cycle inhibitors.

-

p16 (CDKN2A): This cyclin-dependent kinase (CDK) inhibitor plays a crucial role in establishing and maintaining the senescent state by inhibiting CDK4 and CDK6, thereby preventing the phosphorylation of the retinoblastoma protein (Rb) and halting cell cycle progression.[3]

-

Cyclin D1: An interesting observation in this compound-induced senescence is the upregulation of Cyclin D1.[3] While typically a promoter of cell cycle progression, its sustained high expression in the context of a G2 arrest may contribute to the senescent phenotype.

The decision between senescence and apoptosis appears to be orchestrated by the Inhibitor of Apoptosis Protein (IAP), survivin.[1][3] Studies have shown that this compound treatment leads to a marked increase in the levels of survivin.[3] This upregulation is associated with the promotion of a senescence-like growth arrest.[3] Conversely, the inhibition of survivin via siRNA results in a switch from senescence to apoptosis, highlighting its role as a critical molecular determinant of cell fate in response to this compound.[1][3]

In other cellular contexts, such as certain leukemia cell lines, this compound can induce apoptosis.[6] This programmed cell death is a caspase-dependent process, although this compound has been noted to be less prone to induce apoptosis than etoposide in some solid tumor models.[4] The apoptotic pathway is likely initiated by the overwhelming DNA damage that cannot be repaired, leading to the activation of pro-apoptotic signals.

The following diagram illustrates the core signaling pathways initiated by this compound-induced DNA damage:

References

- 1. netjournals.org [netjournals.org]

- 2. neb.com [neb.com]

- 3. F14512, a potent antitumor agent targeting topoisomerase II vectored into cancer cells via the polyamine transport system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Comet assay - Wikipedia [en.wikipedia.org]

- 6. interchim.fr [interchim.fr]

Investigating the Subcellular Localization of F-14512: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

F-14512 is a promising anti-cancer agent that exemplifies the principle of targeted drug delivery. It is a conjugate of the topoisomerase II inhibitor epipodophyllotoxin and a spermine moiety. This unique structure allows this compound to exploit the polyamine transport system (PTS), which is frequently overactivated in cancer cells to meet their high demand for polyamines for proliferation.[1][2][3] This technical guide provides an in-depth overview of the subcellular localization of this compound, detailing its mechanism of entry into cancer cells and its action within the nucleus. The guide includes summaries of quantitative data, detailed experimental protocols, and visualizations of the key pathways and workflows.

Data Presentation

While direct quantitative data on the absolute concentration of this compound in various subcellular compartments is not extensively available in the public domain, its subcellular distribution can be inferred from its mechanism of action and the activity of the polyamine transport system.

Table 1: Subcellular Localization and Activity of this compound

| Subcellular Compartment | Presence of this compound | Associated Activity | Method of Inference |

| Extracellular Space | High (administered form) | - | Direct administration |

| Plasma Membrane | Transient | Transport via Polyamine Transport System (PTS) | Competitive uptake assays with natural polyamines |

| Cytoplasm | Transient | Transport towards the nucleus | Inferred from nuclear accumulation and action |

| Nucleus | High (accumulates) | Inhibition of Topoisomerase II, DNA damage induction | Immunocytochemistry for γH2AX (phosphorylated H2AX) |

| Mitochondria | Not reported | - | - |

| Lysosomes | Possible, but not the primary site of action | - | General pathway for some internalized molecules |

Table 2: Polyamine Transport System (PTS) Activity and this compound Cytotoxicity in Various Cancer Cell Lines

| Cell Line | Cancer Type | PTS Activity (Inferred from fluorescent probe uptake) | This compound IC50 (µM) | Reference |

| CHO | Chinese Hamster Ovary | Proficient | 0.12 | [1] |

| CHO-MG | Chinese Hamster Ovary | Deficient | 8.7 | [1] |

| A549 | Non-small cell lung cancer | Active | ~0.05 (estimated from cytotoxicity data) | [2] |

| MX-1 | Breast cancer | High | 0.057 | [2] |

| L1210 | Murine Leukemia | Active | Sensitivity decreased in presence of polyamines | [1] |

| A2780R | Ovarian cancer (cisplatin-resistant) | High | Potent anti-tumor activity | [4] |

Experimental Protocols

Assessment of Polyamine Transport System (PTS) Activity using Fluorescent Probes

This protocol is crucial for predicting cellular sensitivity to this compound. It utilizes a fluorescently-labeled polyamine analog to quantify the activity of the PTS.

Materials:

-

Fluorescent polyamine probe (e.g., a Bodipy-conjugated spermine analog)

-

Cancer cell line of interest

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

-

96-well black, clear-bottom plates

-

Optional: Confocal microscope for visualization

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth during the experiment. For microscopy, seed cells on glass-bottom dishes or chamber slides.

-

Probe Incubation: The following day, replace the culture medium with a fresh medium containing the fluorescent polyamine probe at a predetermined optimal concentration (typically in the low micromolar range). Incubate for a specific period (e.g., 1-4 hours) at 37°C.

-

Washing: After incubation, gently wash the cells three times with ice-cold PBS to remove the extracellular probe.

-

Flow Cytometry Analysis: For quantitative analysis, detach the cells using a non-enzymatic cell dissociation solution. Resuspend the cells in PBS and analyze the fluorescence intensity using a flow cytometer. The mean fluorescence intensity correlates with the PTS activity.

-

Confocal Microscopy (Optional): For visualization, after washing, fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature. After washing with PBS, mount the coverslips with a mounting medium containing DAPI for nuclear counterstaining. Image the cells using a confocal microscope to observe the subcellular distribution of the fluorescent probe.

Indirect Determination of Nuclear Localization and Target Engagement of this compound via Immunocytochemistry for Phosphorylated Histone H2AX (γH2AX)

This compound's inhibition of topoisomerase II in the nucleus leads to DNA double-strand breaks, which are marked by the phosphorylation of histone H2AX at serine 139 (γH2AX). Detecting γH2AX serves as a robust surrogate marker for the nuclear activity of this compound.

Materials:

-

Cancer cell line of interest

-

This compound

-

Complete cell culture medium

-

PBS

-

4% Paraformaldehyde (PFA) in PBS

-

Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)

-

Blocking buffer (e.g., 5% Bovine Serum Albumin in PBS)

-

Primary antibody: Rabbit anti-phospho-Histone H2AX (Ser139)

-

Secondary antibody: Alexa Fluor-conjugated goat anti-rabbit IgG

-

DAPI (4',6-diamidino-2-phenylindole)

-

Confocal microscope

Procedure:

-

Cell Treatment: Seed cells on glass coverslips in a multi-well plate. The next day, treat the cells with this compound at various concentrations and for different time points (e.g., 1, 4, 8, 24 hours). Include an untreated control.

-

Fixation: After treatment, wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature.

-

Permeabilization: Wash the cells with PBS and then permeabilize with permeabilization buffer for 10 minutes.

-

Blocking: Wash with PBS and block with blocking buffer for 1 hour at room temperature to reduce non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the cells with the primary antibody against γH2AX diluted in blocking buffer overnight at 4°C.

-

Secondary Antibody Incubation: Wash the cells three times with PBS. Incubate with the fluorescently-labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature in the dark.

-

Counterstaining and Mounting: Wash the cells three times with PBS. Stain the nuclei with DAPI for 5 minutes. Wash again and mount the coverslips on microscope slides using an anti-fade mounting medium.

-

Imaging: Visualize the cells using a confocal microscope. The presence of distinct fluorescent foci of γH2AX in the nucleus indicates this compound-induced DNA damage.

Cell Fractionation for a Qualitative Assessment of this compound Distribution

This protocol allows for the separation of major subcellular compartments to qualitatively assess the presence of this compound, which can then be analyzed by techniques like HPLC or LC-MS.

Materials:

-

Treated and untreated cancer cells

-

Hypotonic lysis buffer

-

Dounce homogenizer

-

Centrifuge and ultracentrifuge

-

Sucrose solutions of varying concentrations

-

PBS

Procedure:

-

Cell Harvesting and Lysis: Harvest the treated cells and wash them with ice-cold PBS. Resuspend the cell pellet in a hypotonic lysis buffer and allow the cells to swell on ice.

-

Homogenization: Lyse the cells by mechanical shearing using a Dounce homogenizer. Monitor the lysis under a microscope to ensure minimal damage to the nuclei.

-

Nuclear and Cytoplasmic Separation: Centrifuge the homogenate at a low speed (e.g., 1,000 x g) to pellet the nuclei. The supernatant contains the cytoplasm, mitochondria, and other organelles.

-

Cytoplasmic Fractionation (Optional): The supernatant from the previous step can be further centrifuged at a higher speed (e.g., 10,000 x g) to pellet the mitochondria. The resulting supernatant is the cytosolic fraction.

-

Further Purification of Nuclei: The nuclear pellet can be further purified by centrifugation through a sucrose gradient to remove contaminating cellular debris.

-

Analysis: Each fraction (nuclear, cytoplasmic, mitochondrial) can then be processed for the detection of this compound using appropriate analytical methods.

Mandatory Visualizations

Signaling Pathway of this compound Action

Caption: Signaling pathway of this compound from cellular entry to induction of senescence.

Experimental Workflow for Assessing this compound Nuclear Activity

Caption: Workflow for detecting this compound-induced DNA damage via γH2AX immunofluorescence.

Logical Relationship of this compound Uptake and Efficacy

Caption: The logical flow from high PTS activity to the anti-tumor efficacy of this compound.

References

- 1. F14512, a potent antitumor agent targeting topoisomerase II vectored into cancer cells via the polyamine transport system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. F14512, a polyamine-vectorized anti-cancer drug, currently in clinical trials exhibits a marked preclinical anti-leukemic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. F14512, a polyamine-vectorized inhibitor of topoisomerase II, exhibits a marked anti-tumor activity in ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

F-14512: A Deep Dive into its Interaction with DNA and Topoisomerase II Isoforms

A Technical Guide for Researchers and Drug Development Professionals

Abstract

F-14512 is a novel antineoplastic agent that represents a significant advancement in the targeted delivery of cytotoxic therapy. This compound is a derivative of the epipodophyllotoxin etoposide, distinguished by the conjugation of a spermine moiety to its core structure. This unique modification facilitates its selective uptake into cancer cells, which often overexpress the polyamine transport system (PTS).[1][2][3][4] this compound acts as a topoisomerase II poison, a class of drugs that convert this essential enzyme into a cellular toxin that induces DNA double-strand breaks, ultimately leading to cell death.[5][6][7] This technical guide provides a comprehensive overview of the molecular interactions of this compound with DNA and the human topoisomerase II alpha (TOP2A) and beta (TOP2B) isoforms, supported by quantitative data, detailed experimental protocols, and visual representations of its mechanism of action.

Introduction: The Rationale for Polyamine Vectorization

The selective targeting of cancer cells while sparing healthy tissue is a central goal in oncology drug development. Many cancer cells exhibit an accelerated proliferation rate, which is associated with an increased demand for polyamines such as spermine and spermidine. To meet this demand, these cells upregulate their polyamine transport system (PTS).[3][4][8] this compound was designed to exploit this physiological difference. The appended spermine tail acts as a "Trojan horse," facilitating the preferential uptake of the cytotoxic epipodophyllotoxin core into tumor cells via the PTS.[3][4][9] This vectorization strategy not only enhances the drug's tumor selectivity but also contributes to its unique pharmacological profile, including increased water solubility and a distinct mechanism of action compared to its parent compound, etoposide.[3][4][9]

Interaction with DNA and Topoisomerase II

This compound's primary intracellular target is topoisomerase II, an essential enzyme that resolves DNA topological problems during replication, transcription, and chromosome segregation.[5][10] It functions by creating transient double-strand breaks in the DNA, allowing another DNA segment to pass through, and then religating the break.[5]

The Topoisomerase II Poisoning Mechanism

Unlike some inhibitors that block the catalytic activity of topoisomerase II, this compound is a "topoisomerase II poison."[5][6][11] It acts by stabilizing the "cleavage complex," a transient intermediate where topoisomerase II is covalently bound to the 5' ends of the cleaved DNA.[5][12] By preventing the religation of the DNA strands, this compound converts the enzyme into a DNA-damaging agent, leading to the accumulation of permanent double-strand breaks.[5][13] These breaks, if not properly repaired, can trigger downstream cellular responses, including cell cycle arrest, senescence, and apoptosis.[5][14]

The Dual Role of the Spermine Moiety

The spermine tail of this compound has a dual function that enhances its anticancer activity:

-

Cellular Uptake: As previously mentioned, the primary role of the spermine is to facilitate selective entry into cancer cells through the PTS.[3][4]

-

DNA Binding: The positively charged polyamine chain interacts with the negatively charged phosphate backbone of DNA.[4][8] This increased affinity for DNA anchors the drug molecule in proximity to topoisomerase II, reinforcing the inhibition of the enzyme and stabilizing the cleavage complex.[3][4][12] This results in a more potent and efficacious topoisomerase II poison compared to etoposide.[12]

Isoform Specificity

Humans have two isoforms of topoisomerase II: alpha (TOP2A) and beta (TOP2B).[15][16][17] TOP2A is primarily expressed in proliferating cells and is considered the main target for many anticancer drugs that target topoisomerase II.[15][18] Conversely, TOP2B is more ubiquitously expressed and is involved in transcriptional regulation.[16] Research suggests that this compound's cytotoxic effects are primarily mediated through its interaction with TOP2A.[19] In contrast, etoposide appears to target both isoforms to induce cell death.[19] This difference in isoform targeting may contribute to the distinct pharmacological profiles and toxicity profiles of the two drugs.

Quantitative Data

The enhanced potency of this compound compared to its parent compound, etoposide, has been demonstrated across a wide range of cancer cell lines.

Table 1: In Vitro Cytotoxicity of this compound vs. Etoposide

| Cell Line | Cancer Type | This compound IC50 (µM) | Etoposide IC50 (µM) | Fold Increase in Potency |

| A549 | Non-Small Cell Lung Cancer | ~0.03 | ~0.9 | ~30 |

| CHO | Chinese Hamster Ovary | 0.12 | 1.1 | ~9 |

| CHO-MG (PTS deficient) | Chinese Hamster Ovary | 8.7 | 0.9 | - |

| Various (Median of 29 lines) | Various | 0.18 | Not specified | - |

Data compiled from multiple sources.[4][8][14]

Table 2: Topoisomerase II Poisoning Activity

| Compound | Target | EC50 for DNA Cleavage (µM) |

| This compound | Human Topoisomerase IIα | ~1 |

| Etoposide | Human Topoisomerase IIα | ~10 |

| This compound | Human Topoisomerase IIβ | ~5 |

| Etoposide | Human Topoisomerase IIβ | ~50 |

EC50 values represent the concentration of the drug required to induce 50% of the maximal DNA cleavage. Data is estimated based on graphical representations in the cited literature.[12]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the interaction of this compound with DNA and topoisomerase II.

Topoisomerase II-Mediated Plasmid DNA Cleavage Assay

Objective: To determine the ability of a compound to stabilize the topoisomerase II cleavage complex, resulting in the conversion of supercoiled plasmid DNA to linear DNA.

Materials:

-

Human topoisomerase IIα or IIβ enzyme

-

Supercoiled plasmid DNA (e.g., pBR322)

-

Assay buffer (e.g., 10 mM Tris-HCl pH 7.9, 50 mM KCl, 5 mM MgCl2, 0.1 mM EDTA, 1 mM ATP, 15 µg/mL bovine serum albumin)

-

This compound and etoposide at various concentrations

-

Stop solution (e.g., 1% SDS, 10 mM EDTA, 0.25 µg/µL proteinase K)

-

Agarose gel electrophoresis system

-

DNA staining agent (e.g., ethidium bromide)

-

Gel imaging system

Procedure:

-

Prepare reaction mixtures containing assay buffer, supercoiled plasmid DNA, and the specified topoisomerase II isoform.

-

Add this compound or etoposide at a range of concentrations to the reaction mixtures. Include a no-drug control.

-

Incubate the reactions at 37°C for a defined period (e.g., 30 minutes).

-

Terminate the reactions by adding the stop solution and incubate at a higher temperature (e.g., 45°C) for 30 minutes to digest the protein.

-

Add loading buffer to the samples and load them onto a 1% agarose gel containing ethidium bromide.

-

Perform electrophoresis to separate the different DNA topologies (supercoiled, nicked, linear).

-

Visualize the DNA bands under UV light and quantify the percentage of linear DNA in each lane using a gel imaging system.

Cellular Cytotoxicity Assay (MTT or MTS Assay)

Objective: To determine the concentration of a compound that inhibits the proliferation of a cancer cell line by 50% (IC50).

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

96-well plates

-

This compound and etoposide at various concentrations

-

MTT or MTS reagent

-

Solubilization solution (for MTT)

-

Microplate reader

Procedure:

-

Seed cancer cells into 96-well plates at a predetermined density and allow them to adhere overnight.

-

Treat the cells with a serial dilution of this compound or etoposide. Include a vehicle-only control.

-

Incubate the plates for a specified period (e.g., 72 hours).

-

Add the MTT or MTS reagent to each well and incubate for a further 2-4 hours.

-

If using MTT, add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance of each well at the appropriate wavelength using a microplate reader.

-

Calculate the percentage of cell viability for each drug concentration relative to the vehicle control and determine the IC50 value.

Comet Assay (Single-Cell Gel Electrophoresis)

Objective: To detect and quantify DNA double-strand breaks in individual cells following treatment with a compound.

Materials:

-

Treated and untreated cells

-

Low-melting-point agarose

-

Microscope slides

-

Lysis buffer

-

Alkaline or neutral electrophoresis buffer

-

DNA staining agent (e.g., SYBR Green)

-

Fluorescence microscope with appropriate filters

-

Image analysis software

Procedure:

-

Harvest cells after treatment with this compound or etoposide.

-

Embed the cells in a thin layer of low-melting-point agarose on a microscope slide.

-

Lyse the cells by immersing the slides in lysis buffer to remove cell membranes and proteins, leaving behind the nuclear material (nucleoids).

-

Perform electrophoresis under neutral conditions to detect double-strand breaks. The broken DNA fragments will migrate out of the nucleoid, forming a "comet tail."

-

Stain the DNA with a fluorescent dye.

-

Visualize the comets using a fluorescence microscope and capture images.

-

Quantify the extent of DNA damage by measuring the length and intensity of the comet tail using specialized image analysis software.

Visualizing the Molecular Interactions and Cellular Consequences

The following diagrams, generated using the DOT language, illustrate the key aspects of this compound's mechanism of action.

Diagram 1: this compound Mechanism of Action

Caption: this compound's mechanism from uptake to cellular fate.

Diagram 2: Experimental Workflow for this compound Characterization

Caption: Workflow for characterizing this compound's anticancer properties.

Conclusion and Future Directions

This compound is a promising anticancer agent that effectively combines a potent cytotoxic mechanism with a targeted delivery strategy. Its dual-function spermine moiety not only facilitates selective uptake into cancer cells but also enhances its intrinsic activity as a topoisomerase II poison. The preferential targeting of the TOP2A isoform may offer a therapeutic advantage by potentially reducing some of the off-target effects associated with broader topoisomerase II inhibition.

Further research is warranted to fully elucidate the downstream signaling pathways activated by this compound-induced DNA damage and to explore potential mechanisms of resistance. The induction of senescence, in addition to apoptosis, suggests a complex cellular response that could have significant implications for its clinical application.[14] Clinical trials have been initiated to evaluate the safety and efficacy of this compound in various cancer types, and the results of these studies will be crucial in determining its future role in cancer therapy.[1][9][20][21][22] The development of this compound serves as a prime example of how rational drug design, based on a deep understanding of cancer cell biology and molecular interactions, can lead to the creation of novel and more effective therapeutic agents.

References

- 1. F14512, a polyamine-vectorized anti-cancer drug, currently in clinical trials exhibits a marked preclinical anti-leukemic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. F14512, a polyamine-vectorized inhibitor of topoisomerase II, exhibits a marked anti-tumor activity in ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. F14512, a potent antitumor agent targeting topoisomerase II vectored into cancer cells via the polyamine transport system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Topoisomerase II Poisons: Converting Essential Enzymes into Molecular Scissors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. How Drugs “Poison” Topoisomerases - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. researchtrends.net [researchtrends.net]

- 8. aacrjournals.org [aacrjournals.org]

- 9. aacrjournals.org [aacrjournals.org]

- 10. Substituents on Etoposide that Interact with Human Topoisomerase IIα in the Binary Enzyme-Drug Complex: Contributions to Etoposide Binding and Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Topoisomerase inhibitor - Wikipedia [en.wikipedia.org]

- 12. Interactions between the Etoposide Derivative F14512 and Human Type II Topoisomerases: Implications for the C4 Spermine Moiety in Promoting Enzyme-mediated DNA Cleavage - PMC [pmc.ncbi.nlm.nih.gov]

- 13. biorxiv.org [biorxiv.org]

- 14. Cytotoxicity and cell death mechanisms induced by the polyamine-vectorized anti-cancer drug F14512 targeting topoisomerase II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Type II topoisomerase - Wikipedia [en.wikipedia.org]

- 16. Molecular docking studies on thirteen fluoroquinolines with human topoisomerase II a and b - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Nuclear interactions of topoisomerase II α and β with phospholipid scramblase 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 18. [Expression of DNA topoisomerases (I, II alpha, II beta) mRNA in etoposide- and mAMSA-resistant cell lines] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Phase I dose-escalation study of F14512, a polyamine-vectorized topoisomerase II inhibitor, in patients with platinum-refractory or resistant ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Randomized, double-blind trial of F14512, a polyamine-vectorized anticancer drug, compared with etoposide phosphate, in dogs with naturally occurring lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

F-14512 and its Analogues: A Structural and Mechanistic Analysis for Targeted Cancer Therapy

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

F-14512 is a promising anti-cancer agent that exemplifies the potential of targeted drug delivery. It is a semi-synthetic derivative of the natural product podophyllotoxin, specifically an epipodophyllotoxin, structurally analogous to the well-established chemotherapeutic drug etoposide. The defining feature of this compound is the conjugation of a spermine moiety to the epipodophyllotoxin core. This modification serves a dual purpose: it acts as a vector for selective uptake into cancer cells via the overactive polyamine transport system (PTS) and enhances the drug's interaction with its molecular target, topoisomerase II.[1][2][3] This guide provides a comprehensive analysis of the structure, mechanism of action, and pre-clinical and clinical findings related to this compound and its primary analogue, etoposide.

Core Structure and Rationale for Analogue Design

This compound is a conjugate of an epipodophyllotoxin core and a spermine tail.[2][3] The epipodophyllotoxin scaffold is a potent inhibitor of topoisomerase II, an essential enzyme for DNA replication and repair. Etoposide, a widely used anticancer drug, is a key structural analogue of this compound, lacking the polyamine chain.[4] The design of this compound was driven by the observation that cancer cells often exhibit an overactive polyamine transport system (PTS) to meet their high demand for polyamines for proliferation.[2] By attaching a spermine moiety, this compound is designed to be preferentially taken up by cancer cells, thereby increasing its therapeutic index and reducing off-target toxicity.[2][5]

The spermine tail also contributes to the molecule's water solubility and enhances its DNA binding affinity, which in turn reinforces the inhibition of topoisomerase II.[1][2] A family of polyamine-epipodophyllotoxin conjugates with varying linkers and polyamine chain lengths were initially synthesized and evaluated, leading to the selection of this compound based on its superior in vitro and in vivo activity.[6]

Mechanism of Action: A Dual-Function Molecule

The primary mechanism of action of this compound is the inhibition of topoisomerase II.[2] By stabilizing the covalent complex between topoisomerase II and DNA (the cleavable complex), this compound prevents the re-ligation of DNA strands, leading to the accumulation of DNA double-strand breaks.[5] These unrecoverable DNA lesions trigger downstream cellular responses, including cell cycle arrest and cell death.[4]

The spermine moiety plays a crucial role in this process. Firstly, it facilitates the selective entry of this compound into tumor cells through the PTS.[2][3] This is evidenced by the significantly higher cytotoxicity of this compound in cells with proficient PTS compared to those with reduced PTS activity.[1][2] Secondly, the positively charged polyamine tail enhances the drug's interaction with negatively charged DNA, thereby strengthening the inhibition of topoisomerase II.[2]

While both this compound and etoposide are topoisomerase II poisons, their pharmacological profiles are distinct. This compound often exhibits greater cytotoxicity than etoposide and induces a different cellular death mechanism.[4][6] Studies have shown that this compound is less likely to induce apoptosis compared to etoposide, instead promoting cellular senescence.[4] This difference in cell death pathways may contribute to the superior in vivo efficacy of this compound.[4]

Quantitative Data Summary

The following tables summarize the in vitro and in vivo activities of this compound in comparison to its analogue, etoposide.

Table 1: In Vitro Cytotoxicity of this compound vs. Etoposide in Various Cancer Cell Lines

| Cell Line | Cancer Type | This compound EC50 (µM) | Etoposide EC50 (µM) | Fold Difference | Reference |

| A549 | Non-Small Cell Lung Cancer | ~0.03 | >1 | >30 | [4] |

| MX-1 | Human Breast Tumor | - | - | 23-fold higher sensitivity to this compound | [6] |

| Namalwa | Burkitt's Lymphoma | 0.046 | - | - | [5] |

| 29 Human Cell Lines (Median) | Various | 0.18 | 1.4 | ~8 | [6] |

Table 2: In Vivo Antitumor Activity of this compound

| Cancer Model | Administration | Dose | Outcome | Reference |

| MX-1 Human Breast Tumor Xenograft | i.p. | 0.32 - 1.25 mg/kg/injection | Marked antitumor activity, partial and complete tumor regressions | [2][6] |

| Canine Lymphoma | i.v. | Dose-escalation | Well-tolerated, induced early decrease of tumoral lymph node cells | [5] |

| Platinum-Refractory Ovarian Cancer (Phase I) | i.v. | 5 and 10 mg/m²/day | Stable disease in some patients, dose-limiting neutropenia | [7] |

| Acute Myeloid Leukemia (AML) Models | - | - | Marked survival benefit and therapeutic efficacy | [8] |

Experimental Protocols

In Vitro Antiproliferative Activity Assay

The antiproliferative effects of this compound and etoposide are typically determined using a 72-hour incubation period with various cancer cell lines.[6] Cell viability is assessed using assays such as the MTT (3-[4,5-dimethyl-thiazol-2-yl]-2,5-diphenyltetrazolium bromide) assay or the ATPlite assay, which measures ATP levels as an indicator of metabolically active cells.[1] The EC50 values, representing the concentration of the drug that inhibits cell proliferation by 50%, are then calculated using non-linear regression analysis.[1]

DNA Damage Assessment (Comet Assay)

To evaluate the DNA-damaging effects of this compound, the single-cell gel electrophoresis (comet) assay can be employed.[6] In this assay, cells are treated with the drug for a specified period, embedded in agarose on a microscope slide, and lysed. Electrophoresis is then applied, causing damaged DNA fragments to migrate away from the nucleus, forming a "comet tail." The length and intensity of the comet tail are proportional to the extent of DNA damage.[6]

Cell Death Mechanism Analysis

The mode of cell death induced by this compound can be investigated through several methods:

-

Apoptosis Assays: Measurement of caspase-3 and caspase-7 activities can indicate the induction of apoptosis.[5]

-

Senescence-associated β-galactosidase Staining: This histochemical stain is used to identify senescent cells, which are characterized by an increase in β-galactosidase activity.[4]

-

Electron Microscopy: Morphological analysis by electron microscopy can reveal ultrastructural changes characteristic of different cell death pathways, such as the presence of multi-lamellar bodies and large vacuoles in senescent cells.[4]

Conclusion

This compound represents a significant advancement in the design of targeted topoisomerase II inhibitors. Its unique structure, incorporating a spermine vector, allows for selective accumulation in cancer cells and enhances its therapeutic efficacy. The preclinical and early clinical data demonstrate its potent antitumor activity across a range of malignancies, often surpassing that of its analogue, etoposide. The distinct mechanism of drug-induced senescence also highlights a different pharmacological profile. Further clinical development of this compound is warranted, and the principles of its design offer a valuable strategy for the development of other targeted therapies. The exploration of further analogues with modified polyamine chains or different cytotoxic cores could lead to even more potent and selective anticancer agents.

References

- 1. researchgate.net [researchgate.net]

- 2. F14512, a potent antitumor agent targeting topoisomerase II vectored into cancer cells via the polyamine transport system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Cytotoxicity and cell death mechanisms induced by the polyamine-vectorized anti-cancer drug F14512 targeting topoisomerase II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. aacrjournals.org [aacrjournals.org]

- 7. Phase I dose-escalation study of F14512, a polyamine-vectorized topoisomerase II inhibitor, in patients with platinum-refractory or resistant ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. F14512, a polyamine-vectorized anti-cancer drug, currently in clinical trials exhibits a marked preclinical anti-leukemic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

early discovery and synthesis of the F-14512 compound

An In-depth Technical Guide to the Early Discovery and Synthesis of F-14512

Introduction

This compound is a novel, second-generation epipodophyllotoxin derivative that has demonstrated significant potential as a targeted anticancer agent.[1][2] It was rationally designed to exploit the elevated polyamine metabolism in cancer cells, a hallmark of malignant transformation.[3][4] This guide provides a comprehensive overview of the early discovery, synthesis, and preclinical evaluation of this compound, intended for researchers and professionals in the field of drug development.

Discovery and Rationale

The discovery of this compound was based on the concept of using the polyamine transport system (PTS) as a selective gateway for drug delivery into tumor cells.[5][6] Natural polyamines, such as spermine and spermidine, are essential for cell growth and proliferation, and their uptake is significantly upregulated in cancer cells to meet the demands of rapid division.[3][4]

The core structure of this compound is derived from the well-known topoisomerase II inhibitor, etoposide.[1] However, this compound is distinguished by the conjugation of a spermine moiety to the epipodophyllotoxin core.[2] This modification serves a dual purpose: it acts as a vector to facilitate selective uptake by cancer cells via the PTS and enhances the drug's interaction with DNA, thereby potentiating its topoisomerase II inhibitory activity.[2][6]

Synthesis

The synthesis of this compound has been patented (WO 2005/100363).[3][7] A direct, three-step synthesis from natural podophyllotoxin and spermine has been developed, which avoids the need for protecting groups on the polyamine.[4] This efficient synthetic route has been a key factor in the compound's development.

Mechanism of Action

This compound exerts its cytotoxic effects primarily through the inhibition of topoisomerase II, a critical enzyme in DNA replication and repair.[1][7] The proposed mechanism involves the following steps:

-

Selective Uptake: this compound is actively transported into cancer cells through the overexpressed PTS.[2][6]

-

DNA Intercalation and Topoisomerase II Inhibition: The spermine tail of this compound facilitates its binding to DNA.[2] This enhanced DNA interaction stabilizes the cleavable complex formed between topoisomerase II and DNA, leading to the accumulation of DNA double-strand breaks.[3][7]

-

Induction of Senescence: Unlike its parent compound, etoposide, which primarily induces apoptosis, this compound triggers a rapid and potent senescent phenotype in cancer cells.[1][8] This is characterized by an increase in senescence-associated β-galactosidase activity.[8] While this compound can induce apoptosis at high concentrations, senescence appears to be the predominant mechanism of cell death at clinically relevant doses.[1][7]

Quantitative Biological Data

The cytotoxic activity of this compound has been evaluated against a broad range of human cancer cell lines and compared to its parent compound, etoposide.

| Cell Line | Cancer Type | This compound IC50 (µM) | Etoposide IC50 (µM) | Fold Improvement |

| A549 | Non-small cell lung | ~0.05 | >1.5 | >30 |

| CHO | Chinese hamster ovary | Data not specified | Data not specified | 73 (vs. CHO-MG) |

| L1210 | Leukemia | Data not specified | Data not specified | Data not specified |

| MX-1 | Breast | Data not specified | Data not specified | 23 |

| Median (29 cell lines) | Various | 0.18 | 1.4 | ~8 |

Table 1: In vitro cytotoxicity of this compound compared to etoposide.[3][6][8]